molecular formula C8H3Cl2NO2S B1654486 5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one CAS No. 23589-75-5

5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one

Cat. No.: B1654486
CAS No.: 23589-75-5
M. Wt: 248.08 g/mol
InChI Key: CEAYLRXCIZAIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one is a heterocyclic compound featuring an oxathiazole core (a five-membered ring containing oxygen, sulfur, and nitrogen) substituted with a 2,4-dichlorophenyl group at the 5-position.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,3,4-oxathiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2S/c9-4-1-2-5(6(10)3-4)7-11-14-8(12)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAYLRXCIZAIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NSC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00526659
Record name 5-(2,4-Dichlorophenyl)-2H-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23589-75-5
Record name 5-(2,4-Dichlorophenyl)-2H-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The traditional synthesis of 1,3,4-oxathiazol-2-one derivatives, including 5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one, typically involves a 1,3-dipolar cycloaddition reaction. This process includes heating chlorocarbonylsulfenyl chloride with an appropriate amide in a solvent such as toluene or chloroform . The reaction conditions may vary based on the specific substituents on the amide, and the reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Decarboxylation: Typically involves heating the compound to induce the loss of carbon dioxide and formation of the desired product.

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, and the reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Isothiazole Derivatives: Formed through decarboxylation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit proteasomes in Mycobacterium tuberculosis and humans, which is crucial for its antibacterial activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique oxathiazol-2-one core differentiates it from common analogs like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. Key structural comparisons include:

Compound Name/Structure Core Structure Substituents Key Features
5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one Oxathiazol-2-one 2,4-Dichlorophenyl at position 5 Combines electron-withdrawing Cl groups with a sulfur-oxygen heterocycle.
5a (2-(benzylthio)-5-(trifluoromethyl-pyrazole)-oxadiazole) 1,3,4-Oxadiazole Trifluoromethyl pyrazole, benzylthio Enhanced fungicidal activity due to trifluoromethyl and thioether groups.
Compound XIV (5-(4-nitrophenyl)-2-(4-chlorophenyl)-oxadiazole) 1,3,4-Oxadiazole 4-Nitrophenyl, 4-chlorophenyl Nitro and chloro groups confer CNS depressant activity.
5g (2-((4-bromobenzyl)thio)-5-(trifluoromethyl-pyrazole)-oxadiazole) 1,3,4-Oxadiazole 4-Bromobenzylthio, trifluoromethyl Bromine enhances herbicidal "bleaching" effect via SDH enzyme inhibition.
2-(2,4-Dichlorophenyl)-thiadiazol-thiazolidinone Thiadiazol-thiazolidinone 2,4-Dichlorophenyl, 4-methoxyphenyl Dichlorophenyl’s role in bioactivity across heterocycles.

Molecular Docking and Target Specificity

  • SDH Inhibition : Compound 5g () binds similarly to penthiopyrad at SDH’s active site, with carbonyl groups critical for interaction . The dichlorophenyl group in the main compound may mimic this interaction.
  • HDAC6 Inhibition : Patent-derived oxadiazoles () target HDAC6 for neuropathy treatment. Substituent bulkiness (e.g., benzo[b]thiophene) suggests dichlorophenyl’s smaller size may alter selectivity.

Physicochemical Properties

  • Electronic Effects : The oxathiazole core’s sulfur and oxygen atoms may stabilize charge distribution differently than oxadiazoles (N,O) or thiadiazoles (S,N), affecting metabolic stability.

Biological Activity

5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one is a heterocyclic compound notable for its oxathiazole ring structure, which incorporates both sulfur and nitrogen. This compound has gained attention in pharmacological research due to its significant biological activities, particularly as a potential therapeutic agent in treating neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₃Cl₂N₁O₂S. Its structure is characterized by a dichlorophenyl substituent at the 5-position of the oxathiazole ring, which influences its chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC₈H₃Cl₂N₁O₂S
Molecular Weight248.086 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Inhibition of Monoamine Oxidase (MAO)

Research has demonstrated that this compound exhibits potent inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters and linked to neurodegenerative disorders such as Parkinson's disease. The compound has shown an IC₅₀ value of 0.036 μM , indicating strong inhibitory potential against MAO-B .

Antimicrobial Properties

In addition to its neuroprotective effects, this compound has been evaluated for antimicrobial activity. Studies indicate that derivatives of dichlorophenyl-containing oxathiazoles exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown promising results against various microbial strains .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features. The presence of the dichlorophenyl group enhances lipophilicity and contributes to the compound's ability to penetrate biological membranes effectively. Research into SAR suggests that modifications at specific positions on the oxathiazole ring can lead to variations in biological activity .

Neurodegenerative Disease Models

In a study focusing on neuroprotective agents for Parkinson's disease treatment, this compound was administered to animal models exhibiting symptoms akin to the disease. Results indicated a significant reduction in neurodegeneration markers and improvement in motor function tests compared to control groups .

Antimicrobial Efficacy Testing

Another study assessed the antimicrobial efficacy of this compound against a panel of bacteria and fungi. The results demonstrated that derivatives containing the dichlorophenyl moiety exhibited enhanced antimicrobial activity compared to non-substituted analogs. Specifically, certain derivatives showed bactericidal effects against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one
Reactant of Route 2
Reactant of Route 2
5-(2,4-Dichloro-phenyl)-[1,3,4]oxathiazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.